![molecular formula C7H5F2NO B8473502 N-[(2,5-Difluorophenyl)methylidene]hydroxylamine CAS No. 247092-13-3](/img/structure/B8473502.png)
N-[(2,5-Difluorophenyl)methylidene]hydroxylamine
Übersicht
Beschreibung
N-[(2,5-Difluorophenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C7H5F2NO It is a derivative of benzaldehyde oxime, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-[(2,5-Difluorophenyl)methylidene]hydroxylamine can be synthesized through the reaction of 2,5-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a solvent such as methanol at room temperature, yielding the oxime derivative .
Industrial Production Methods: . This method is advantageous due to its rapid reaction times and cleaner processes.
Analyse Chemischer Reaktionen
Types of Reactions: N-[(2,5-Difluorophenyl)methylidene]hydroxylamine undergoes several types of chemical reactions, including:
Beckmann Rearrangement: This reaction converts the oxime into an amide or nitrile, depending on the starting material and reaction conditions.
Dehydration: The oxime can be dehydrated to form benzonitrile.
Hydrolysis: The compound can be hydrolyzed to regenerate the original 2,5-difluorobenzaldehyde.
Common Reagents and Conditions:
Nickel Salts: Used as catalysts in the Beckmann rearrangement.
N-chlorosuccinimide: Used in the formation of benzohydroximoyl chloride.
Major Products:
Benzamide: Formed through the Beckmann rearrangement.
Benzonitrile: Formed through dehydration.
2,5-Difluorobenzaldehyde: Regenerated through hydrolysis.
Wissenschaftliche Forschungsanwendungen
N-[(2,5-Difluorophenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5-difluoro-benzaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, oxime derivatives have been shown to increase reactive oxygen species (ROS) levels, leading to apoptotic cell death in cancer cells . The compound’s ability to form stable intermediates and its reactivity with various reagents make it a valuable tool in organic synthesis and medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde Oxime: The parent compound without fluorine substitutions.
2,4-Difluorobenzaldehyde Oxime: A similar compound with fluorine atoms at the 2 and 4 positions.
3,5-Difluorobenzaldehyde Oxime: Another derivative with fluorine atoms at the 3 and 5 positions.
Uniqueness: N-[(2,5-Difluorophenyl)methylidene]hydroxylamine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from other benzaldehyde oxime derivatives.
Eigenschaften
CAS-Nummer |
247092-13-3 |
|---|---|
Molekularformel |
C7H5F2NO |
Molekulargewicht |
157.12 g/mol |
IUPAC-Name |
N-[(2,5-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F2NO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H |
InChI-Schlüssel |
DFMUWVCMTIGSEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)C=NO)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

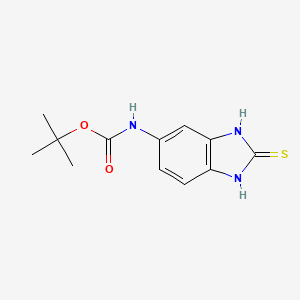
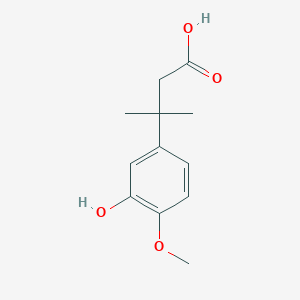
![4-{4-[1-(Triphenylmethyl)-1H-1,2,3-triazol-4-yl]butyl}phenol](/img/structure/B8473453.png)
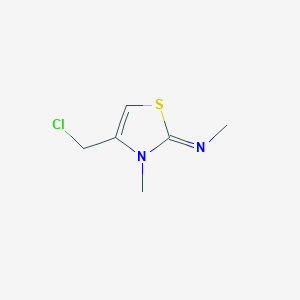
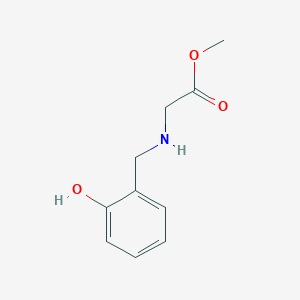
![2-[alpha-(2-Methoxy-phenoxy)-benzyl]-morpholine](/img/structure/B8473471.png)
![4-[(4-Iodo-2-pyridinyl)methyl]morpholine](/img/structure/B8473476.png)

![9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate](/img/structure/B8473506.png)
![1,3-Thiazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B8473509.png)
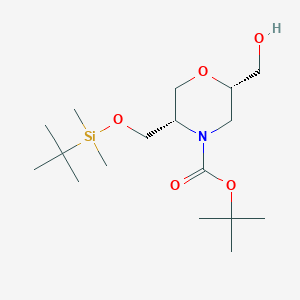
![4-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile](/img/structure/B8473517.png)
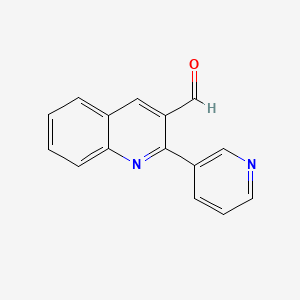
![2-methyl-2-[3-[1-[(4-propan-2-ylphenyl)methoxycarbonyl]piperidin-3-yl]phenoxy]propanoic acid](/img/structure/B8473526.png)
